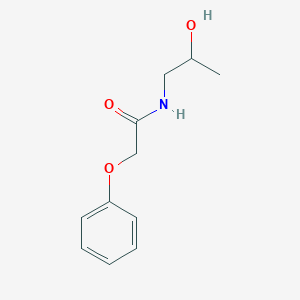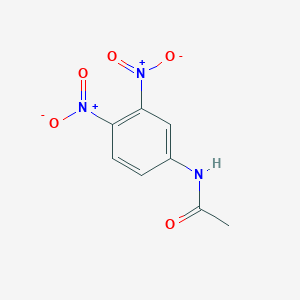
4-Bromo-6-nitro-2,1,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-nitro-2,1,3-benzoxadiazole (BND) is a heterocyclic compound that has gained significant attention in the scientific community. It is a fluorescent dye that is widely used in various biochemical and physiological studies. BND is a highly versatile compound that can be used in a wide range of applications, including in vitro and in vivo imaging, protein labeling, and drug discovery.
作用機序
The mechanism of action of 4-Bromo-6-nitro-2,1,3-benzoxadiazole is based on its ability to bind to specific molecules in cells or tissues. When 4-Bromo-6-nitro-2,1,3-benzoxadiazole is introduced into a biological sample, it binds to certain proteins or other molecules, causing them to fluoresce. This fluorescence can then be detected and used to visualize the location and movement of these molecules within the sample.
Biochemical and Physiological Effects:
4-Bromo-6-nitro-2,1,3-benzoxadiazole is a relatively safe compound that has not been shown to have any significant physiological effects. It is not known to be toxic or carcinogenic, and it does not appear to have any significant impact on cellular metabolism or function.
実験室実験の利点と制限
One of the major advantages of using 4-Bromo-6-nitro-2,1,3-benzoxadiazole in lab experiments is its high fluorescence intensity. This property makes it easy to detect even at low concentrations, making it an ideal tool for studying biological processes in living cells. 4-Bromo-6-nitro-2,1,3-benzoxadiazole is also highly stable and can be used in a wide range of experimental conditions.
However, there are also some limitations to using 4-Bromo-6-nitro-2,1,3-benzoxadiazole in lab experiments. One of the main limitations is that it is not always easy to control the specificity of 4-Bromo-6-nitro-2,1,3-benzoxadiazole binding to certain molecules. This can lead to false positive or negative results, making it important to carefully design experiments when using 4-Bromo-6-nitro-2,1,3-benzoxadiazole.
将来の方向性
There are many potential future directions for research involving 4-Bromo-6-nitro-2,1,3-benzoxadiazole. One area of interest is in the development of new biosensors that use 4-Bromo-6-nitro-2,1,3-benzoxadiazole as a fluorescent tag. These biosensors could be used to detect specific molecules in biological samples, such as cancer cells or infectious agents.
Another potential area of research is in the development of new imaging techniques that use 4-Bromo-6-nitro-2,1,3-benzoxadiazole. For example, 4-Bromo-6-nitro-2,1,3-benzoxadiazole could be used in combination with other fluorescent dyes to create multi-color imaging systems that allow researchers to visualize multiple biological processes at once.
Overall, 4-Bromo-6-nitro-2,1,3-benzoxadiazole is a highly versatile compound that has many potential applications in scientific research. With continued research and development, it is likely that new uses for 4-Bromo-6-nitro-2,1,3-benzoxadiazole will continue to be discovered in the coming years.
合成法
The synthesis of 4-Bromo-6-nitro-2,1,3-benzoxadiazole involves the reaction of 4-bromo-2-nitrophenol with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified using column chromatography. The yield of 4-Bromo-6-nitro-2,1,3-benzoxadiazole obtained through this method is typically high, making it a cost-effective and efficient way to produce the compound.
科学的研究の応用
4-Bromo-6-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research. One of its most common uses is in fluorescence microscopy. 4-Bromo-6-nitro-2,1,3-benzoxadiazole is a highly fluorescent compound that emits light in the blue region of the spectrum. This property makes it an ideal tool for visualizing biological structures and processes in living cells. 4-Bromo-6-nitro-2,1,3-benzoxadiazole has also been used in the study of protein-protein interactions, as well as in the development of biosensors for detecting specific molecules in biological samples.
特性
製品名 |
4-Bromo-6-nitro-2,1,3-benzoxadiazole |
|---|---|
分子式 |
C6H2BrN3O3 |
分子量 |
244 g/mol |
IUPAC名 |
4-bromo-6-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H2BrN3O3/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H |
InChIキー |
NFBBFZYVYYVNCP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |
正規SMILES |
C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



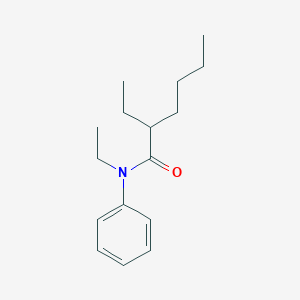





![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
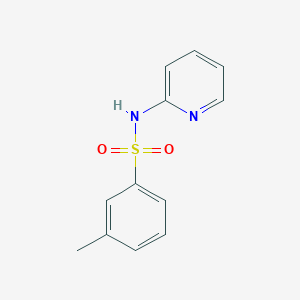
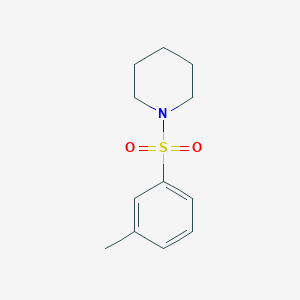

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)

